molecular formula C6H7N3O2 B114316 1-formamido-1H-pyrrole-2-carboxamide CAS No. 159326-70-2

1-formamido-1H-pyrrole-2-carboxamide

Cat. No.: B114316
CAS No.: 159326-70-2
M. Wt: 153.14 g/mol
InChI Key: CWZMXGIYBUJQPC-UHFFFAOYSA-N
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Description

1-formamido-1H-pyrrole-2-carboxamide is a synthetic organic molecule that belongs to the class of heterocyclic compounds. It is a derivative of pyrrole, a five-membered aromatic ring, and contains both a formamide group and a carboxamide group. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-formamido-1H-pyrrole-2-carboxamide can be synthesized through various methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the electrocyclic ring closure of chalcones and glycine esters or amides, resulting in 3,4-dihydro-2H-pyrrole intermediates, which are then oxidized to the corresponding pyrroles by stoichiometric oxidants or catalytic copper(II) and air .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of catalytic systems and environmentally friendly solvents is often preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-formamido-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as copper(II) and air for oxidation reactions.

    Reducing agents: Such as hydrogen gas or metal hydrides for reduction reactions.

    Substituting agents: Such as alkyl halides, sulfonyl chlorides, and benzoyl chloride for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce N-substituted pyrroles .

Scientific Research Applications

1-formamido-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-formamido-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-formamido-1H-pyrrole-2-carboxamide include other pyrrole derivatives, such as:

  • 1H-pyrrole-2-carboxamide
  • 1-formyl-1H-pyrrole-2-carboxamide
  • 1-acetyl-1H-pyrrole-2-carboxamide

Uniqueness

This compound is unique due to the presence of both a formamide group and a carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-formamidopyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(11)5-2-1-3-9(5)8-4-10/h1-4H,(H2,7,11)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZMXGIYBUJQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273572
Record name 1-(Formylamino)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-70-2
Record name 1-(Formylamino)-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159326-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Formylamino)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 1-Amino-1H-pyrrole-2-carboxamide (1.00 g, 8.0 mmol) and sodium acetate (1.60 g, 20.0 mmol) was added formic acid (11.0 ml, 287 mmol). The mixture was stirred overnight at RT. After removing the excess formic acid in vacuo, water (5 mL) was added and the mixture was cooled to 0° C. The mixture was filtered and the solid washed with water and dried in vacuo to afford 1-formamido-1H-pyrrole-2-carboxamide which was advanced without further purification.
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